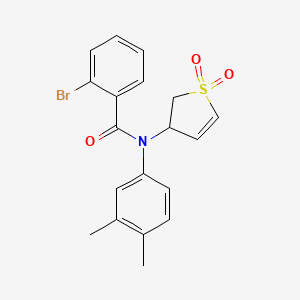

2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO3S/c1-13-7-8-15(11-14(13)2)21(16-9-10-25(23,24)12-16)19(22)17-5-3-4-6-18(17)20/h3-11,16H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQVMRUDKBOMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide typically involves multiple steps:

Formation of the Dimethylphenyl Group: This step involves the attachment of the 3,4-dimethylphenyl group to the benzamide.

Thiophene Ring Formation: The thiophene ring is synthesized and then attached to the benzamide structure.

Dioxo Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the exact industrial process used.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions may target the bromine atom or the dioxo groups.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dehalogenated or reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, it may be used to study the effects of brominated compounds on biological systems. Its interactions with enzymes and proteins could provide insights into biochemical pathways.

Medicine

Potential medicinal applications include its use as a lead compound for drug development. Its structure could be modified to enhance its pharmacological properties.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzamides, emphasizing substituent variations, synthesis methods, and functional properties:

† No direct synthesis or characterization data for the target compound is available in the provided evidence.

Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability: The sulfone group in the target compound likely increases electrophilicity and oxidative stability compared to non-sulfonated analogs (e.g., Rip-B’s dimethoxy groups ). Bromine at the 2-position may sterically hinder nucleophilic attack, contrasting with 3-bromo derivatives (e.g., 3-bromo-N-(2-carbamothioylethyl)-N-phenylbenzamide ).

Synthetic Yields and Methods :

- High-yield (80%) benzamide synthesis via amine-benzoyl chloride coupling is demonstrated in Rip-B , suggesting efficient pathways for analogous compounds.

- Catalysts like p-toluenesulfonic acid or (diacetoxyiodo)benzene could be adapted for target compound synthesis.

The N,O-bidentate directing group in ’s compound underscores the importance of substituent geometry in catalysis, a feature absent in the target compound.

Biological Activity

Overview

2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound's molecular formula is , with a molecular weight of approximately 360.25 g/mol. The presence of the bromine atom and the dimethylphenyl group contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that compounds similar to 2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide exhibit significant anticancer activity. For instance:

- Case Study : A study on related benzamide derivatives demonstrated their effectiveness in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involved the induction of apoptosis through caspase activation and modulation of the Bcl-2 family proteins.

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens:

- In vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that similar compounds significantly inhibited bacterial growth, suggesting a broad-spectrum antimicrobial effect.

Table 1: Biological Activity Summary

Structure-Activity Relationship (SAR)

Studies have shown that modifications in the substituents around the benzamide core can significantly affect the biological activity:

- Bromine Substitution : The presence of bromine enhances lipophilicity, improving membrane permeability and bioavailability.

- Dimethyl Groups : These groups contribute to increased binding affinity for target enzymes and receptors due to steric effects.

Q & A

Q. Table 1: Critical Reaction Parameters

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfone protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ for C₁₉H₁₈BrNO₄S: calculated 452.01, observed 452.02) .

- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Answer: Contradictions often arise from variations in assay conditions or substituent effects. Mitigation strategies:

- Standardized Assays: Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .

- Structure-Activity Relationship (SAR): Compare analogs (e.g., halogen substitutions) to isolate key pharmacophores. For example:

Q. Table 2: Biological Activity Comparison

| Analog | Substituent | Activity (IC₅₀, μM) |

|---|---|---|

| Chloro- | 4-Cl | 12.3 (Anticancer) |

| Bromo- | 2-Br | 8.7 (Antimicrobial) |

| Methoxy- | 3-OCH₃ | >50 (Inactive) |

| Data adapted from |

- Computational Docking: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

Advanced: What computational methods can predict the reactivity or pharmacokinetics of this compound?

Answer:

- DFT Calculations: Gaussian 09 with B3LYP/6-31G* basis set to predict electrophilic sites (e.g., sulfone group’s susceptibility to nucleophilic attack) .

- ADMET Prediction: SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration .

- Molecular Dynamics (MD): Simulate binding stability with targets (e.g., 100 ns MD runs in GROMACS for protein-ligand complexes) .

Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?

Answer:

- Bioisosteric Replacement: Substitute the bromine atom with CF₃ or CN groups to enhance metabolic resistance .

- Prodrug Strategies: Introduce ester moieties (e.g., pivaloyloxymethyl) to mask polar groups and improve oral bioavailability .

- Cyclization: Convert the dihydrothiophene ring into a thiazolidinone to reduce oxidative metabolism .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Solubility: Lyophilize and store as a solid; avoid DMSO for long-term storage due to hygroscopicity .

- Stability Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., sulfone hydrolysis) .

Advanced: How can mechanistic studies elucidate the compound’s mode of action in biological systems?

Answer:

- Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates with biological nucleophiles (e.g., glutathione) .

- Isotope Labeling: Synthesize ¹⁴C-labeled analogs to track metabolic pathways via scintillation counting .

- Knockout Models: CRISPR/Cas9-edited cell lines to validate target engagement (e.g., EGFR inhibition) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to avoid dermal exposure .

- Waste Disposal: Neutralize brominated byproducts with 10% sodium thiosulfate before disposal .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., bromine) .

Advanced: How can flow chemistry techniques improve scalability and reproducibility of the synthesis?

Answer:

- Continuous Flow Reactors: Use Corning AFR modules to optimize exothermic steps (e.g., bromination) with precise temperature control .

- In-line Analytics: Integrate FTIR or UV-vis probes for real-time monitoring of intermediates .

- DoE (Design of Experiments): Apply Taguchi methods to identify critical variables (e.g., residence time, reagent stoichiometry) .

Advanced: What strategies address low solubility in aqueous media for in vivo studies?

Answer:

- Nanoparticle Formulation: Use PEG-PLGA nanoparticles (100–200 nm) for enhanced dissolution and bioavailability .

- Co-solvent Systems: Prepare stock solutions in DMSO:PBS (10:90) with sonication to prevent precipitation .

- Salt Formation: Synthesize hydrochloride or sodium salts to improve water solubility (>5 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.